molecular formula C13H18N2O2 B11874440 6-(Azepan-1-yl)-4-methylnicotinic acid

6-(Azepan-1-yl)-4-methylnicotinic acid

Cat. No.: B11874440
M. Wt: 234.29 g/mol
InChI Key: UXQDQWIEAQTQCH-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-4-methylnicotinic acid (CAS RN 1355192-65-2) is a nicotinic acid derivative featuring a 4-methyl substituent on the pyridine ring and an azepane (7-membered saturated nitrogen-containing ring) at the 6-position. This compound is primarily utilized in pharmaceutical research, particularly in the development of kinase inhibitors and receptor modulators due to its structural versatility . Its InChIKey (UXQDQWIEAQTQCH-UHFFFAOYSA-N) and synonyms, such as ZINC72223519 and AKOS027452680, highlight its presence in chemical databases and commercial catalogs .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

6-(azepan-1-yl)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H18N2O2/c1-10-8-12(14-9-11(10)13(16)17)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3,(H,16,17)

InChI Key

UXQDQWIEAQTQCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N2CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-4-methylnicotinic acid typically involves the following steps:

    Formation of the Nicotinic Acid Core: The nicotinic acid core can be synthesized through the oxidation of 4-methylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions. For example, 6-chloronicotinic acid can react with azepane in the presence of a base such as sodium hydride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)-4-methylnicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid.

    Reduction: The nicotinic acid core can be reduced to form the corresponding dihydropyridine derivative.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or other strong bases.

Major Products

    Oxidation: 6-(Azepan-1-yl)-4-carboxynicotinic acid.

    Reduction: 6-(Azepan-1-yl)-4-methyldihydropyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Azepan-1-yl)-4-methylnicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-4-methylnicotinic acid involves its interaction with specific molecular targets. The azepane ring may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to 6-(Azepan-1-yl)-4-methylnicotinic acid, differing in substituents, ring systems, or functional groups. Key comparisons are summarized in Table 1.

6-(4-Methylpiperazin-1-yl)nicotinic Acid (CAS RN 132521-70-1)

  • Structural Differences: Replaces the azepane ring with a 6-membered 4-methylpiperazine group.
  • Molecular Weight : 221.26 g/mol (C₁₁H₁₅N₃O₂), slightly higher than the estimated ~220 g/mol for the target compound due to the additional nitrogen in piperazine .
  • Applications : Used in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity, often explored in antipsychotic and anticancer agent development .

6-Amino-4-methylnicotinic Acid (CAS RN 179555-11-4)

  • Similarity Score: 0.88 (based on Tanimoto similarity), indicating high structural overlap but divergent reactivity due to the amino group’s nucleophilicity .
  • Applications : Serves as a precursor for synthesizing heterocyclic compounds, particularly in nucleoside analog synthesis .

4-Methylnicotinic Acid Hydrochloride (CAS RN 94015-05-1)

  • Structural Differences : Lacks the azepane substituent, featuring only a 4-methyl group and a carboxylic acid. The hydrochloride salt enhances water solubility (mp 241–244°C) compared to the free acid form .
  • Applications : Widely used as a building block in organic synthesis and metal coordination chemistry .

6-(Azepan-1-yl)pyridine-3-carboxylic Acid (CAS RN 530130-06-4)

  • Structural Differences : Positional isomer of the target compound, with the carboxylic acid group at the 3-position instead of the 5-position. This alters electronic distribution and binding interactions .
  • Commercial Availability : Available from 2 suppliers, indicating narrower research applications compared to the target compound (3 suppliers) .

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Feature Suppliers Applications
This compound C₁₂H₁₆N₂O₂* ~220.27 1355192-65-2 7-membered azepane, 4-methyl 3 Kinase inhibitors, receptor modulators
6-(4-Methylpiperazin-1-yl)nicotinic acid C₁₁H₁₅N₃O₂ 221.26 132521-70-1 6-membered piperazine, 4-methyl 4 Antipsychotics, anticancer agents
6-Amino-4-methylnicotinic acid C₇H₈N₂O₂ 152.15 179555-11-4 Amino group, 4-methyl 1 Nucleoside analogs, heterocyclic synthesis
4-Methylnicotinic acid hydrochloride C₇H₇NO₂·HCl 173.59 94015-05-1 Hydrochloride salt, 4-methyl 2 Organic synthesis, coordination chemistry

Research and Commercial Insights

  • Biological Activity : The azepane ring in this compound may enhance metabolic stability compared to smaller rings (e.g., piperazine), though this requires validation via pharmacokinetic studies .
  • Commercial Availability : The compound is supplied by 3 vendors (e.g., MolPort, AKOS), reflecting moderate demand in niche research areas . In contrast, 6-(4-Methylpiperazin-1-yl)nicotinic acid has broader availability (4 suppliers), likely due to its established role in drug discovery .
  • Synthetic Challenges : Introducing the azepane group requires multi-step synthesis, increasing production costs compared to simpler analogues like 4-methylnicotinic acid hydrochloride .

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